molecular formula C15H16O4 B1163744 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin CAS No. 61899-42-1

3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin

Cat. No. B1163744
CAS RN: 61899-42-1
M. Wt: 260.28
InChI Key:
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Description

Synthesis Analysis

The synthesis of coumarin derivatives often involves strategic functionalization to introduce various substituents, enhancing the molecule's complexity and utility. An example includes the synthesis of 3-amino-4-methyl-6-methoxy-7-hydroxycoumarin through Pechmann condensation, highlighting a method that could be adapted for the synthesis of the compound , though specifics for 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin are not directly addressed in the available literature (Qian, 2011). Similarly, the synthesis of related structures, such as 3-(7-Methoxycoumarin-3-carbonyl)- and 3-(7-Dimethylaminocoumarin-3-carbonyl)-2-oxazolones, provides insight into the complexity and variety of methods used in coumarin chemistry (Takadate et al., 1989).

Molecular Structure Analysis

The molecular structure of coumarin derivatives, including 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin, is characterized by the presence of a benzopyrone core, with various substituents influencing the compound's reactivity and properties. X-ray crystallography and NMR studies are common methods for elucidating these structures, providing detailed insights into their conformations and electronic characteristics. For example, studies on similar coumarin derivatives have revealed critical insights into their crystal structure and molecular dynamics, which are essential for understanding the behavior of these molecules in different conditions (Bhadbhade et al., 1984).

Chemical Reactions and Properties

Coumarin derivatives participate in a wide range of chemical reactions, reflecting their versatile chemical properties. These reactions include electrophilic substitutions, cyclizations, and rearrangements, among others, allowing for the synthesis of complex molecules with diverse functionalities. The reactivity patterns of these compounds are crucial for designing synthetic routes and understanding their behavior in biological systems (Pasciak et al., 2015).

Physical Properties Analysis

The physical properties of coumarin derivatives, such as melting points, solubility, and crystallinity, are significantly influenced by their molecular structure. These properties are crucial for determining the compound's suitability for various applications, including its role in materials science and pharmaceutical formulations. For instance, the solid-state structure analysis of specific coumarin derivatives provides valuable information on their potential utility and behavior under different physical conditions (Ostrowska et al., 2015).

Scientific Research Applications

  • Chemical Synthesis and Derivatives : A simple method for introducing a 3,3-dimethylallyl unit ortho to a phenolic OH group in coumarins was developed, demonstrating its application in chemical synthesis (Murray, Ballantyne, & Mathai, 1971).

  • Natural Occurrence and Structure Elucidation : Research identified 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin as a natural compound isolated from plants like Haplophyllum ramosissimum, underlining its significance in natural product chemistry (Gashimov, Abyshev, Kagramanov, & Bozhkova, 2004).

  • Pharmacological Properties : Studies on various coumarins, including derivatives similar to 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin, have shown potential anti-inflammatory effects, indicating their potential in developing therapeutic agents (Genovese et al., 2017).

  • Spectroscopic Analysis and Applications : Spectroscopic studies of coumarins, including those structurally related to 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin, highlight their potential applications in areas like fluorescent labeling and organic electronics (Khemakhem et al., 2013).

  • Antioxidant and Antibacterial Activities : Research on derivatives of dimethylallyl-coumarin, a group to which 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin belongs, suggests potential antioxidant and antibacterial properties, making them interesting for further pharmacological studies (Donkia et al., 2023).

  • Photophysical Properties : The photophysical properties of coumarins, including those structurally related to 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin, are of interest in understanding their behavior under light exposure and potential applications in photodynamic therapy and organic photonics (Smith et al., 2012).

properties

IUPAC Name

8-hydroxy-7-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-5-15(2,3)10-8-9-6-7-11(18-4)12(16)13(9)19-14(10)17/h5-8,16H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZZAAGBIUZSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C1=CC2=C(C(=C(C=C2)OC)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701149315
Record name 3-(1,1-Dimethyl-2-propen-1-yl)-8-hydroxy-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin

CAS RN

61899-42-1
Record name 3-(1,1-Dimethyl-2-propen-1-yl)-8-hydroxy-7-methoxy-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61899-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,1-Dimethyl-2-propen-1-yl)-8-hydroxy-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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